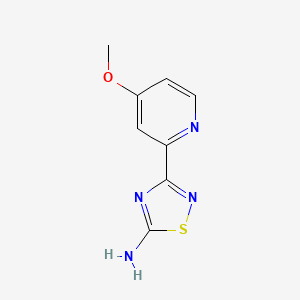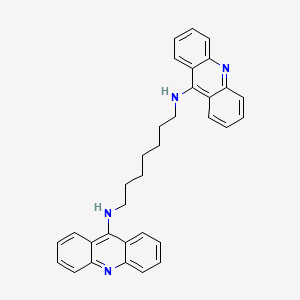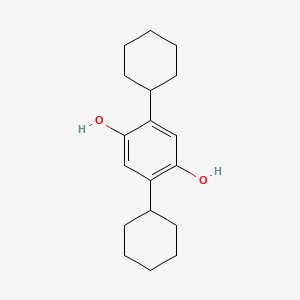
Thamnosmin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thamnosmin is a naturally occurring furanocoumarin compound found in various plant species, particularly in the genus Thamnosma. It is known for its unique chemical structure and potential biological activities. The molecular formula of this compound is C15H14O4, and it has a molecular weight of 258.27 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thamnosmin can be synthesized through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Thamnosmin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated or carboxylated derivatives, while substitution can introduce various functional groups like halogens or alkyl groups.
Applications De Recherche Scientifique
Thamnosmin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: this compound is used in the production of pharmaceuticals, cosmetics, and agrochemicals.
Mécanisme D'action
The mechanism of action of Thamnosmin involves its interaction with various molecular targets and pathways. This compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, this compound has been shown to inhibit certain enzymes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects.
Comparaison Avec Des Composés Similaires
Thamnosmin is structurally similar to other furanocoumarins, such as xanthotoxin and bergapten. it has unique chemical properties and biological activities that distinguish it from these compounds. For example, this compound has a distinct methoxy group that contributes to its unique reactivity and biological effects.
Similar Compounds:
- Xanthotoxin
- Bergapten
- Psoralen
- Isopimpinellin
This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Propriétés
| 23631-16-5 | |
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
7-methoxy-6-[(2S,3S)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one |
InChI |
InChI=1S/C15H14O4/c1-8(2)14-15(19-14)10-6-9-4-5-13(16)18-11(9)7-12(10)17-3/h4-7,14-15H,1H2,2-3H3/t14-,15-/m0/s1 |
Clé InChI |
OWHKEKWVODZGMR-GJZGRUSLSA-N |
SMILES isomérique |
CC(=C)[C@H]1[C@@H](O1)C2=C(C=C3C(=C2)C=CC(=O)O3)OC |
SMILES canonique |
CC(=C)C1C(O1)C2=C(C=C3C(=C2)C=CC(=O)O3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


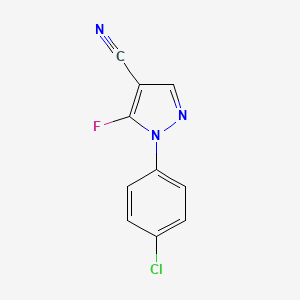
![N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide](/img/structure/B13750190.png)
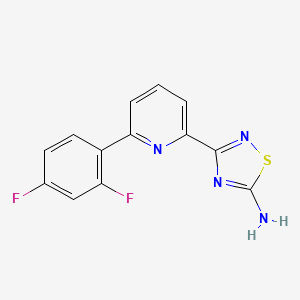
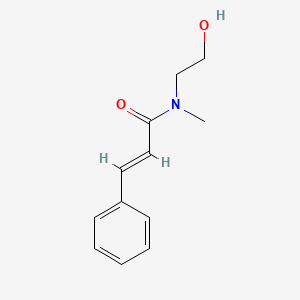
![5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide](/img/structure/B13750196.png)

